(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide
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Overview
Description
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide is an organic compound with a molecular formula of C16H17NO2 This compound is characterized by the presence of a benzamide group attached to a hydroxyphenylpropyl moiety It is a chiral molecule, with the (2S) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives can be scaled up using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-[(2S)-1-oxo-3-phenylpropan-2-yl]benzamide.
Reduction: Formation of N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-nitrobenzamide
- N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methylbenzamide
- N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-chlorobenzamide
Uniqueness
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide is unique due to its specific (2S) configuration, which can influence its interaction with biological targets and its overall chemical reactivity. The presence of the hydroxy group also adds to its versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 |
InChI Key |
RFYNAVYPYXLVOM-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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